2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine
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Overview
Description
2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine typically involves the reaction of 2-methyl-6-chloromethylpyridine with 2-mercaptothiazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiazole moiety replaces the chlorine atom on the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thiazole moiety, leading to the formation of dihydropyridine or dihydrothiazole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and dihydrothiazole derivatives.
Substitution: Various substituted pyridine and thiazole derivatives.
Scientific Research Applications
2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, and in materials science for the synthesis of novel polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The thiazole moiety can enhance the compound’s binding affinity and specificity for its target, leading to improved pharmacological activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Methyl-6-[(1,3-oxazol-2-yloxy)methyl]pyridine: Similar structure but with an oxazole ring instead of a thiazole ring.
2-Methyl-6-[(1,3-thiazol-2-yl)methyl]pyridine: Similar structure but without the oxygen atom linking the thiazole and pyridine rings.
Uniqueness
2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine is unique due to the presence of both a thiazole and pyridine ring, which can confer distinct chemical and biological properties. The oxygen atom linking the two rings can also influence the compound’s reactivity and interaction with molecular targets, making it a valuable scaffold for the development of new chemical entities.
Properties
IUPAC Name |
2-[(6-methylpyridin-2-yl)methoxy]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-3-2-4-9(12-8)7-13-10-11-5-6-14-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERCBXQFZAZLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)COC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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